2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride CAS number 15861-35-5
2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride CAS number 15861-35-5
An In-depth Technical Guide to 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride (CAS: 15861-35-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride (CAS Number: 15861-35-5), a key heterocyclic building block in modern medicinal chemistry. The indoline (2,3-dihydroindole) scaffold is a privileged structure, forming the core of numerous biologically active compounds. This document delves into the compound's physicochemical properties, presents a detailed, field-proven synthetic protocol with mechanistic insights, and outlines a robust workflow for its analytical characterization. Furthermore, it explores the compound's significant applications as a versatile intermediate in the synthesis of novel therapeutics, particularly in the realm of neurological disorders. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research and development setting.
The Strategic Importance of the Indoline Scaffold in Drug Discovery
The indole nucleus and its reduced form, indoline (2,3-dihydroindole), are foundational scaffolds in medicinal chemistry, celebrated for their wide-ranging biological activities and therapeutic potential.[1][2] These structures are integral to a vast array of natural products, alkaloids, and synthetic pharmaceuticals, making them pivotal in the discovery of new drug candidates.[2][3] Indole derivatives have demonstrated efficacy in targeting diverse biological pathways, including those implicated in cancer, infectious diseases, inflammation, and neurodegenerative disorders.[1]
The specific compound, 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, combines the proven indoline core with a strategically placed nitrile (-C≡N) group at the 6-position. The nitrile moiety is a valuable functional group in drug design; it is a potent electron-withdrawing group, a hydrogen bond acceptor, and a bioisostere for other functional groups, capable of significantly modulating a molecule's pharmacokinetic and pharmacodynamic properties. Its hydrochloride salt form enhances stability and aqueous solubility, rendering it highly suitable for laboratory use and further synthetic elaboration. This guide serves as a technical resource for researchers leveraging this potent intermediate for the synthesis of next-generation therapeutics.
Physicochemical and Structural Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis and screening. The key properties of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 15861-35-5 | [4][5] |
| Molecular Formula | C₉H₉ClN₂ | [4] |
| Molecular Weight | 180.63 g/mol | [4] |
| Synonyms | 6-Cyanoindoline hydrochloride | N/A |
| Predicted Boiling Point | 287.1 ± 29.0 °C | [5][6] |
| Predicted Density | 1.18 ± 0.1 g/cm³ | [5][6] |
| Predicted pKa | 3.85 ± 0.20 | [5] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [5][6] |
Structural Representation
Caption: Chemical structure of the title compound.
Synthesis and Mechanistic Insights
The synthesis of 2,3-dihydroindoles is most commonly achieved through the reduction of the corresponding indole derivative.[7][8] The electron-rich double bond in the pyrrole ring of indole is susceptible to various reduction methods. The choice of reducing agent is critical and is often dictated by the presence of other functional groups on the molecule. For a substrate like 6-cyanoindole, a method that selectively reduces the C2-C3 double bond without affecting the nitrile group is required.
Proposed Synthetic Pathway: Reduction of 6-Cyanoindole
A robust and scalable method involves the reduction of commercially available 6-cyanoindole using a suitable reducing agent, followed by conversion to the hydrochloride salt. This two-step process is efficient and provides the target compound in high purity.
Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocol
This protocol is based on established methods for the reduction of activated indoles.[7]
Materials:
-
6-Cyanoindole (1.0 equiv)
-
Zinc dust (5.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether (Et₂O)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-cyanoindole and ethyl acetate. Stir at room temperature until the starting material is fully dissolved.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add Zinc dust to the stirred solution, followed by the dropwise addition of concentrated HCl. Causality: The Zn/HCl system generates hydrogen in situ, which acts as the reducing agent. This method is often chemoselective for the indole double bond, leaving the nitrile group intact.[7] The reaction is exothermic and requires careful temperature control to prevent side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Neutralization: Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc. Transfer the filtrate to a separatory funnel and carefully neutralize the aqueous layer by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base as an oil or solid.
-
Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. Add a solution of HCl in diethyl ether (2M) dropwise with stirring. A precipitate will form.
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Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride as a stable solid. Trustworthiness: This final precipitation step serves as both the salt formation and a purification method, as the hydrochloride salt is typically much less soluble in nonpolar solvents like ether than the free base or non-basic impurities.
Analytical Characterization Workflow
Confirming the identity, purity, and structure of the final compound is a critical, self-validating step in any synthesis. A multi-technique approach ensures the highest level of confidence in the material.
Caption: Standard analytical workflow for compound validation.
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High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of the final compound. A reverse-phase C18 column with a gradient mobile phase (e.g., water/acetonitrile with 0.1% TFA) and UV detection is a common setup.[9] The goal is to achieve a purity level of >98% for use in further applications.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the cation (free base). The expected [M+H]⁺ ion would have an m/z value corresponding to the molecular formula C₉H₈N₂.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide a distinct pattern confirming the structure. Key expected signals include two aliphatic triplets in the 3-4 ppm range for the C2 and C3 protons of the dihydro-pyrrole ring, and distinct aromatic signals for the protons on the benzene ring.
-
¹³C NMR: Will show the number of unique carbon atoms, including characteristic peaks for the aliphatic carbons, the aromatic carbons, and a key signal for the nitrile carbon (typically >110 ppm).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is excellent for confirming the presence of key functional groups. A sharp, medium-intensity absorption band is expected in the range of 2220-2240 cm⁻¹ characteristic of the C≡N stretching vibration.
Applications in Medicinal Chemistry and Drug Discovery
2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is not an end-product therapeutic but rather a highly valuable intermediate for constructing more complex molecules with therapeutic potential.
-
Scaffold for Neurological Agents: The indoline framework is a common feature in compounds targeting the central nervous system (CNS). This intermediate is particularly useful in synthesizing libraries of compounds for screening against neurological targets.[7][10] Research has shown that 2,3-dihydroindoles are promising precursors for agents with neuroprotective and antioxidant properties.[7][8]
-
Dopamine Receptor Ligands: Cyano-substituted indole derivatives have been specifically investigated as highly selective partial agonists for the dopamine D₄ receptor.[11] The D₄ receptor is a promising target for treating neuropsychiatric disorders like schizophrenia and ADHD.[11] The 6-cyanoindoline core provides a perfect starting point for synthesizing analogs of these D₄-selective compounds, where the nitrile can be retained or converted to other functional groups like amines or amides.
-
Versatile Synthetic Handle: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, among other transformations. This chemical versatility allows chemists to rapidly generate a diverse set of derivatives from a single, common intermediate, accelerating the structure-activity relationship (SAR) studies that are crucial for drug development.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.
-
Hazard Identification: 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is classified as harmful.[12]
-
Recommended Handling Procedures:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles.[13][14]
-
Avoid generating dust. Use non-sparking tools for transfers.[14]
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[14]
-
Conclusion
2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is a strategically important building block for chemical synthesis and drug discovery. Its combination of a privileged indoline scaffold and a versatile nitrile functional group makes it an ideal starting point for developing novel compounds, particularly in the area of CNS therapeutics. The synthetic and analytical protocols outlined in this guide provide a reliable framework for its preparation and validation, while the safety information ensures its responsible use. As research into complex diseases continues, the demand for well-characterized, high-purity intermediates like this one will undoubtedly grow, solidifying its role in the advancement of medicinal chemistry.
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